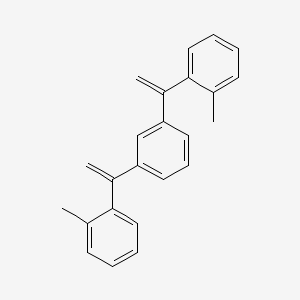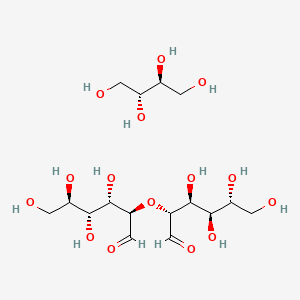
d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol is a complex carbohydrate derivative. This compound is formed by the etherification of d-glucose with (R*,S*)-1,2,3,4-butanetetrol, resulting in a molecule that combines the properties of both glucose and butanetetrol. d-Glucose is a naturally occurring sugar that plays a crucial role in energy metabolism, while butanetetrol is a polyol with multiple hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol typically involves the reaction of d-glucose with (R*,S*)-1,2,3,4-butanetetrol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or by bases such as sodium hydroxide. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, cost considerations, and environmental impact. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can yield polyols.
科学的研究の応用
d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of ether-linked carbohydrates.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of glycosidases and other carbohydrate-modifying enzymes.
Medicine: The compound is explored for its potential therapeutic applications, such as in drug delivery systems and as a component of biomaterials.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo enzymatic hydrolysis to release d-glucose and butanetetrol, which can then participate in various metabolic pathways. The specific pathways and molecular targets depend on the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to d-Glucose, ether with (R*,S*)-1,2,3,4-butanetetrol include other ether-linked carbohydrates and polyols, such as:
- d-Glucose, ether with glycerol
- d-Glucose, ether with erythritol
- d-Glucose, ether with xylitol
Uniqueness
The uniqueness of this compound lies in its specific combination of glucose and butanetetrol, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific reactions and interactions that are not possible with other ether-linked carbohydrates.
特性
CAS番号 |
100402-58-2 |
|---|---|
分子式 |
C16H32O15 |
分子量 |
464.4 g/mol |
IUPAC名 |
(2S,3R)-butane-1,2,3,4-tetrol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C4H10O4/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;5-1-3(7)4(8)2-6/h3-14,17-22H,1-2H2;3-8H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;3-,4+/m1./s1 |
InChIキー |
MLOCSTHLBMHZED-UWYJJHGASA-N |
異性体SMILES |
C([C@H]([C@H](CO)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
正規SMILES |
C(C(C(CO)O)O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




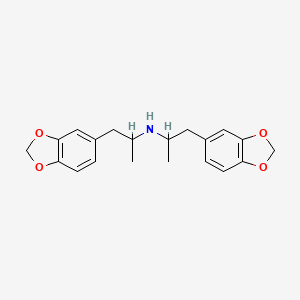
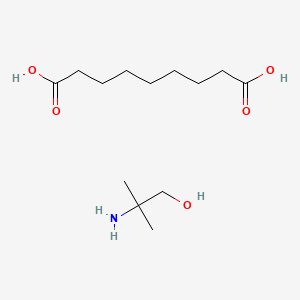

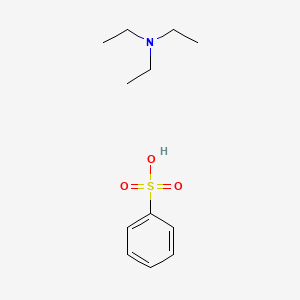
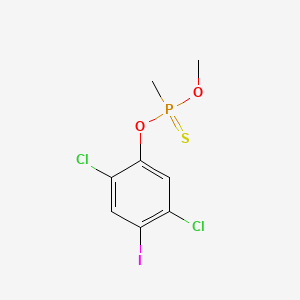

![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)
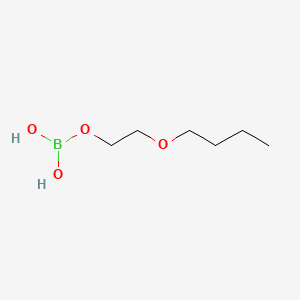

![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
